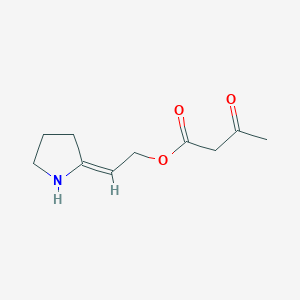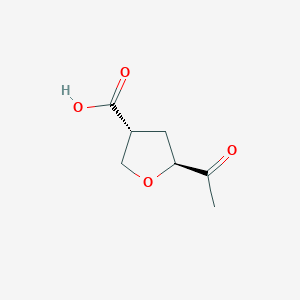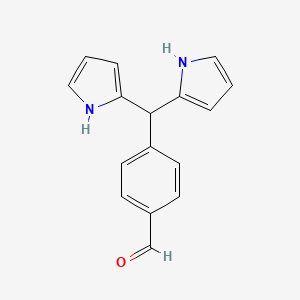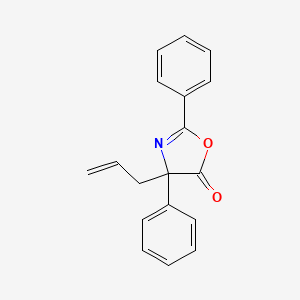
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can be synthesized through a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and methylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanone.
Reduction: Reduced products like N-((1-Methyl-1H-pyrrol-2-yl)methyl)methanamine.
Substitution: Substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine.
N-Methyl-1H-pyrrole-2-yl)methanamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
N-methyl-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-4-3-5-9(7)2/h3-6H,1-2H3 |
Clave InChI |
LZDOEBQQAZKQNE-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)




![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)


acetic acid](/img/structure/B12879490.png)


